6,7-Dihydro-2-(2,4,6-trichlorophenyl)-5H-Pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate
CAS No.:
Cat. No.: VC13652507
Molecular Formula: C11H9BCl3F4N3
Molecular Weight: 376.4 g/mol
* For research use only. Not for human or veterinary use.
![6,7-Dihydro-2-(2,4,6-trichlorophenyl)-5H-Pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate -](/images/structure/VC13652507.png)
Specification
Molecular Formula | C11H9BCl3F4N3 |
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Molecular Weight | 376.4 g/mol |
IUPAC Name | 2-(2,4,6-trichlorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;trifluoroborane;fluoride |
Standard InChI | InChI=1S/C11H9Cl3N3.BF3.FH/c12-7-4-8(13)11(9(14)5-7)17-6-16-3-1-2-10(16)15-17;2-1(3)4;/h4-6H,1-3H2;;1H/q+1;;/p-1 |
Standard InChI Key | KIYIJBDMRJQUTJ-UHFFFAOYSA-M |
SMILES | B(F)(F)F.C1CC2=NN(C=[N+]2C1)C3=C(C=C(C=C3Cl)Cl)Cl.[F-] |
Canonical SMILES | B(F)(F)F.C1CC2=NN(C=[N+]2C1)C3=C(C=C(C=C3Cl)Cl)Cl.[F-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Formula
The compound belongs to the class of pyrrolo-triazolium salts, featuring a bicyclic framework fused with a triazole ring. Its molecular formula is C₁₁H₉BCl₃F₄N₃, with a molecular weight of 376.37 g/mol . The tetrafluoroborate (BF₄⁻) counterion enhances solubility in polar aprotic solvents, while the 2,4,6-trichlorophenyl group contributes to steric bulk and electronic modulation (Figure 1).
Table 1: Key Molecular Descriptors
Crystallographic and Spectroscopic Data
X-ray crystallography of analogous triazolium salts reveals planar triazole rings with bond lengths of 1.31–1.38 Å for N–C bonds, consistent with aromatic character . The ¹H NMR spectrum (CD₃OD) of related compounds shows characteristic signals for the pyrrolidine protons at δ 2.78–3.26 ppm and aromatic protons at δ 7.50–7.80 ppm .
Synthesis and Reaction Mechanisms
Synthetic Pathways
The compound is synthesized via a two-step protocol:
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Quaternization: Pyrrolidin-2-one reacts with trimethyloxonium tetrafluoroborate in anhydrous CH₂Cl₂ to form an intermediate iminium salt .
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Cyclization: Treatment with 2,4,6-trichlorophenylhydrazine induces cyclization, yielding the triazolium core. The final product is recrystallized from dichloromethane/diethyl ether .
Table 2: Optimized Reaction Conditions
Parameter | Value | Source |
---|---|---|
Solvent | Anhydrous CH₂Cl₂ | |
Temperature | Room temperature (Step 1); 110°C (Step 2) | |
Yield | 50–60% |
Mechanistic Insights
Density functional theory (DFT) studies on analogous systems indicate that the 2,4,6-trichlorophenyl group lowers the LUMO energy of the triazolium ion by 1.2 eV compared to mesityl derivatives, facilitating nucleophilic attack during NHC formation .
Physicochemical and Computational Properties
Lipophilicity and Solubility
With a calculated LogP of 0.95 , the compound exhibits moderate lipophilicity, favoring solubility in dichloromethane (≥50 mg/mL) and methanol (≈30 mg/mL). Water solubility is limited (<1 mg/mL) due to the hydrophobic trichlorophenyl group.
Table 3: Computational Chemistry Data
Applications in Organic Synthesis
N-Heterocyclic Carbene (NHC) Precursors
Deprotonation with bases like KOtBu generates reactive NHCs, which catalyze benzoin condensations and transesterifications. The trichlorophenyl substituent enhances catalytic activity by 40% compared to phenyl analogs in aldehyde dimerization .
Medicinal Chemistry
While direct biomedical data are scarce, structurally related triazolium salts inhibit kinase enzymes (IC₅₀ = 0.8–2.3 μM) . The trichlorophenyl moiety may improve target binding through halogen bonding.
Precaution | Recommendation | Source |
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Personal Protection | Nitrile gloves, goggles | |
Spill Management | Absorb with inert material | |
Disposal | Incineration at >1000°C |
Future Research Directions
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Catalysis: Screening in asymmetric organocatalysis, particularly Michael additions.
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Toxicology: In vitro cytotoxicity profiling against HEK293 and HepG2 cell lines.
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Material Science: Incorporation into ionic liquids for CO₂ capture.
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